molecular formula C10H18ClNO2 B1474614 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1691150-50-1

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1474614
CAS No.: 1691150-50-1
M. Wt: 219.71 g/mol
InChI Key: JTPZNSOOPOYKLL-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a piperidine-based compound featuring a chloro-substituted propanone backbone and a methoxymethyl group at the 3-position of the piperidine ring. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperidine derivatives, which are prevalent in alkaloids and synthetic drugs .

Properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZNSOOPOYKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group and a piperidine moiety, which are known to influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

The molecular formula of this compound is C13H22ClNO2, with a molecular weight of 259.77 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar piperidine derivatives have shown effectiveness against various microorganisms.
  • Anticonvulsant Effects : Compounds with structural similarities have been tested for their ability to mitigate convulsions in animal models.

These findings suggest that this compound may possess similar therapeutic potentials, warranting further investigation into its pharmacological effects .

The mechanism of action for this compound involves its interaction with specific biological targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group may undergo oxidation or reduction. These interactions enable the compound to modify biological pathways, which is critical in medicinal chemistry and drug development .

Antimicrobial Activity

A comparative study on piperidine derivatives demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the piperidine ring significantly influenced the efficacy of these compounds .

Anticonvulsant Studies

Research involving piperidine derivatives has shown promising results in animal models for anticonvulsant activity. For instance, a study indicated that certain derivatives could effectively reduce seizure frequency and intensity, suggesting potential applications for treating epilepsy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameStructure HighlightsBiological Activity
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-oneSimilar piperidine core; different alkyl chainAntinociceptive properties
4-Methoxy-N-methylpiperidineLacks chloro substituent; methoxy group presentPotential antidepressant effects
2-Chloro-N-benzylpiperidineBenzyl substitution instead of methoxymethylAntimicrobial activity

This table illustrates how variations in substituents can significantly influence the biological profiles and applications of these compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents on Piperidine/Piperazine Key Functional Groups
Target Compound C₁₀H₁₇ClNO₂ 232.7 (calc.) 3-(methoxymethyl)piperidin-1-yl Chloro, methoxymethyl, ketone
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C₉H₁₇ClN₂O 204.7 4-ethylpiperazin-1-yl Chloro, ethylpiperazine, ketone
1-[3-(3-Chloro-pyrazin-2-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one C₁₄H₂₀ClN₃O 281.78 3-(3-chloropyrazin-2-yl)piperidin-1-yl Chloropyrazine, dimethylpropanone
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Variable (aryl-dependent) Variable N/A (tetrazole core) Chloro, tetrazole, ketone

Key Observations:

  • Methoxymethyl vs. Ethylpiperazine (Target vs. ): The methoxymethyl group in the target compound introduces an ether oxygen, enhancing hydrophilicity compared to the ethylpiperazine analog, which has a tertiary amine and ethyl group, increasing basicity and lipophilicity.
  • Tetrazole Core (): Tetrazole-containing analogs replace the piperidine ring with a tetrazole moiety, altering electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility: The methoxymethyl group in the target compound improves aqueous solubility compared to the ethylpiperazine analog () but reduces it relative to tetrazole derivatives (), which are more polar.
  • Stability: Chloro-substituted ketones are generally prone to hydrolysis under basic conditions. The methoxymethyl group may sterically hinder degradation compared to simpler analogs.

Spectroscopic Characterization

  • NMR: Piperidine protons in the target compound resonate at δ 1.5–3.5 ppm, similar to analogs in and . The methoxymethyl group shows a singlet near δ 3.3 ppm (OCH₃).
  • Mass Spectrometry: The molecular ion peak (e.g., m/z 233 [M+H]⁺ for the target) distinguishes it from higher-weight analogs like (m/z 282 [M+H]⁺).

Preparation Methods

Reductive Amination Route

A common approach to preparing compounds related to 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one involves the following steps:

  • Formation of aldehyde intermediate:
    A precursor compound, often a piperidine derivative, is treated with a lithiating agent (e.g., butyllithium) at low temperatures (-78°C) in an aprotic solvent like tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF) to yield the corresponding carboxaldehyde.

  • Reductive amination:
    The aldehyde intermediate is reacted with an amine (in this case, the piperidine ring bearing the methoxymethyl substituent) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3), sodium borohydride (NaBH4), or sodium cyanoborohydride (NaCNBH3). This step forms the secondary amine linkage and installs the propanone moiety with the chloro substituent.

  • Chlorination:
    The introduction of the chloro group on the propanone can be achieved either before or after the reductive amination step, depending on the synthetic design, typically using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

This method is supported by patent literature describing the synthesis of related compounds where the aldehyde intermediate and reductive amination are key steps.

Palladium-Catalyzed Cross-Coupling

In some synthetic strategies, palladium-catalyzed cross-coupling reactions such as Suzuki-type coupling are employed to introduce complex substituents on the piperidine ring or adjacent aromatic systems. The process involves:

  • Preparing boronic acid or boronate ester derivatives of the substituent.
  • Reacting these with halogenated precursors in the presence of palladium catalysts (e.g., PdCl2(PPh3)2 or Pd(PPh3)4).
  • Conducting the reaction in solvents like DMF or ethanol at elevated temperatures (~80°C).

Although this method is more common for compounds with aromatic substituents, it can be adapted for functionalizing piperidine derivatives with methoxymethyl groups when necessary.

Halogenation and Functional Group Transformations

  • Lithiating agents such as butyllithium are used for selective lithiation of precursors, allowing for subsequent halogenation with bromine or iodine to prepare halogenated intermediates.
  • Buchwald-type palladium-mediated nitrogen insertion reactions enable the formation of nitrogen-containing heterocycles with halogen substituents.
  • Copper-catalyzed amination reactions (e.g., with CuI and potassium phosphate) at elevated temperatures (~110°C) can also be used to introduce amine groups onto halogenated precursors.

Comparative Data Table of Key Reaction Parameters

Step Reagents / Catalysts Solvent(s) Temperature Time Notes
Lithiation of precursor Butyllithium THF -78°C Minutes to hours Low temperature to control selectivity
Quenching with DMF N,N-Dimethylformamide THF -78°C to RT Minutes Forms aldehyde intermediate
Reductive amination NaBH(OAc)3, NaBH4, or NaCNBH3 Dichloromethane, MeOH RT to mild heating Hours Forms secondary amine linkage
Palladium-catalyzed coupling PdCl2(PPh3)2, Pd(PPh3)4 DMF, EtOH 80°C Several hours Suzuki-type cross-coupling
Halogenation Thionyl chloride, PCl5, or halogen CH2Cl2, hexane 0 to RT Hours Introduces chloro substituent
Copper-catalyzed amination CuI, K3PO4 1,4-Dioxane 110°C 24 hours Buchwald-type nitrogen insertion alternative

Research Findings and Optimization Notes

  • The choice of reducing agent in the reductive amination step critically affects the yield and purity; sodium triacetoxyborohydride (NaBH(OAc)3) is preferred for its mildness and selectivity.
  • Low-temperature lithiation (-78°C) is essential to avoid side reactions and ensure regioselectivity during aldehyde intermediate formation.
  • Palladium catalysts require careful ligand selection to optimize coupling efficiency and minimize byproducts.
  • Chlorination steps must be controlled to prevent over-chlorination or degradation of sensitive functional groups.
  • Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents like DMF are favored for cross-coupling, while dichloromethane or ethanol are common for reductive amination and halogenation steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

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